4-Aminomethyl-1-n-butylpiperidine Dihydrochloride: A Comprehensive Technical Guide for Researchers
4-Aminomethyl-1-n-butylpiperidine Dihydrochloride: A Comprehensive Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride (2HCl), a piperidine derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. While specific public data on this exact dihydrochloride salt is limited, this guide synthesizes information from structurally related compounds to offer valuable insights into its chemical properties, potential synthesis, applications, and safe handling protocols.
Introduction: The Significance of the 4-Aminomethylpiperidine Scaffold
The 4-aminomethylpiperidine moiety is a crucial building block in medicinal chemistry.[1][2] Piperidine itself is a core component of morphine, underpinning its analgesic properties.[1][3] Derivatives of 4-aminomethylpiperidine (4-AMP) have been explored for a wide range of pharmacological activities, including analgesic, nootropic (cognition-enhancing), and as agonists for adrenergic receptors.[3][4][5] The versatility of the 4-AMP scaffold lies in its ability to be readily functionalized at both the piperidine nitrogen and the primary amine of the aminomethyl group, allowing for the creation of diverse chemical libraries for drug discovery.[1][2] The addition of an n-butyl group to the piperidine nitrogen, as in the topic compound, is expected to modulate its lipophilicity and potentially its pharmacological profile.
Physicochemical and Spectroscopic Properties
While specific experimental data for 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride is not widely available, we can infer its properties based on the parent compound, 4-(Aminomethyl)piperidine, and related N-substituted derivatives.
| Property | Inferred Value/Information | Source/Basis |
| CAS Number | 62281-15-6 | [6] |
| Molecular Formula | C10H24Cl2N2 | Calculated |
| Molecular Weight | 243.22 g/mol | Calculated |
| Appearance | Likely a white to off-white crystalline solid | General property of hydrochloride salts |
| Melting Point | Expected to be significantly higher than the free base | Salt formation increases melting point |
| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol | Hydrochloride salts are generally water-soluble |
| Boiling Point (Free Base) | The related 1-Boc-4-(aminomethyl)piperidine has a boiling point of 237-238 °C. The N-butyl derivative is expected to have a similar or slightly higher boiling point. | [7][8] |
| Refractive Index (Free Base) | The related 1-Boc-4-(aminomethyl)piperidine has a refractive index of n20/D 1.473. | [7][8] |
| Density (Free Base) | The related 1-Boc-4-(aminomethyl)piperidine has a density of 1.013 g/mL at 25 °C. | [7][8] |
Predicted Spectroscopic Profile
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride. The following are predicted key features based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the n-butyl group (a triplet for the terminal methyl group and multiplets for the methylene groups), signals for the piperidine ring protons, and a signal for the aminomethyl protons. The formation of the dihydrochloride salt will likely cause a downfield shift of the protons adjacent to the nitrogen atoms.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the four unique carbons of the n-butyl group, the carbons of the piperidine ring, and the aminomethyl carbon.
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for N-H stretching of the primary amine salt (around 3000-3200 cm⁻¹), C-H stretching of the alkyl groups (around 2800-3000 cm⁻¹), and N-H bending (around 1500-1600 cm⁻¹).[9][10]
-
Mass Spectrometry (MS): Electron-impact mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the free base (C10H22N2) upon thermal decomposition of the salt in the ion source. Fragmentation patterns would provide further structural information.[10]
Synthesis and Characterization Workflow
A plausible synthetic route to 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride would involve a two-step process: N-alkylation of a protected 4-aminomethylpiperidine derivative followed by deprotection and salt formation.
Figure 1: A plausible synthetic workflow for 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-Boc-4-(aminomethyl)-1-n-butylpiperidine
-
To a stirred solution of 1-Boc-4-(aminomethyl)piperidine (1 equivalent) in acetonitrile, add potassium carbonate (2-3 equivalents) as a base.
-
Add n-butyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure 1-Boc-4-(aminomethyl)-1-n-butylpiperidine.
Step 2: Synthesis of 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride
-
Dissolve the purified 1-Boc-4-(aminomethyl)-1-n-butylpiperidine (1 equivalent) in a minimal amount of a suitable solvent such as diethyl ether or dioxane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) in excess (at least 2.2 equivalents).
-
A precipitate should form upon addition of the acidic solution.
-
Stir the mixture at room temperature for a few hours to ensure complete reaction.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride.
Characterization
The final product should be characterized using the spectroscopic methods outlined in section 2.1 to confirm its identity and purity. Elemental analysis can also be performed to verify the empirical formula.
Potential Applications and Research Areas
Derivatives of 4-aminomethylpiperidine have shown promise in several therapeutic areas. The introduction of an N-butyl group in 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride may influence its biological activity and pharmacokinetic properties.
-
Analgesia: Given the role of the piperidine nucleus in opioid receptor binding, this compound could be investigated for its analgesic potential.[1][3]
-
Cognition Enhancement: 4-Aminopiperidine derivatives have been developed as potent cognition-enhancing drugs.[5] The N-butyl derivative could be explored for similar nootropic effects.
-
Receptor Agonism/Antagonism: Substituted 4-aminomethylpiperidines have been synthesized as potent and selective human beta3-adrenoreceptor agonists.[4] The title compound could be screened against a panel of receptors to identify novel pharmacological activities.
-
Serotonergic Activity: Derivatives of 4-(aminomethyl)piperidine have shown affinity for serotoninergic receptors of the 5-HT1A type.[11]
-
As a Synthetic Building Block: This compound, particularly in its free base form, can serve as a versatile intermediate for the synthesis of more complex molecules in drug discovery programs.[2]
Safety, Handling, and Storage
Piperidine and its derivatives are hazardous chemicals and should be handled with appropriate safety precautions.[12][13][14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13][15]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[13][16]
-
Handling: Avoid direct contact with skin and eyes.[16] Do not eat, drink, or smoke in the laboratory.[14][16] Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated place.[16] Store away from incompatible materials such as strong oxidizing agents and strong bases.[16]
-
Spills and Disposal: In case of a spill, contain the spillage and collect it with an inert absorbent material.[16] Dispose of the chemical waste through a licensed professional waste disposal service.[16]
Figure 2: Key safety precautions for handling 4-Aminomethyl-1-n-butylpiperidine Dihydrochloride.
Conclusion
4-Aminomethyl-1-n-butylpiperidine Dihydrochloride represents a promising, yet underexplored, chemical entity. Its structural similarity to pharmacologically active piperidine derivatives suggests its potential utility in various areas of drug discovery. This guide provides a foundational understanding of its likely chemical properties, a viable synthetic approach, and essential safety protocols. Further empirical research is warranted to fully elucidate the spectroscopic, physicochemical, and biological characteristics of this compound.
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